molecular formula C16H18N4OS2 B5642125 N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-isopropyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-isopropyl-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5642125
M. Wt: 346.5 g/mol
InChI Key: SJWMRFIHBAMTCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-isopropyl-N,4-dimethyl-1,3-thiazole-5-carboxamide often involves microwave-assisted facile synthesis techniques. This approach enables the efficient coupling of thiadiazole scaffolds and benzamide groups, yielding compounds with significant biological properties (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the geometry, confirming the presence of various functional groups and the overall molecular architecture (Yu et al., 2014).

Chemical Reactions and Properties

Compounds with a thiadiazole core exhibit a range of chemical reactivities, including interactions facilitated by their functional groups. For example, the presence of amino and carboxamide groups can lead to the formation of hydrogen bonds and other intermolecular interactions, significantly impacting their chemical behavior (Mo et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through experimental analysis. These properties are crucial for understanding the material's behavior in different conditions and for applications in various fields (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are essential for the compound's applications in synthesis and drug design. Studies often involve computational methods like molecular docking to predict interactions with biological targets and potential biological activities (Pavlova et al., 2022).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,4-dimethyl-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-9(2)15-17-10(3)14(22-15)16(21)20(4)8-11-5-6-12-13(7-11)19-23-18-12/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWMRFIHBAMTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)N(C)CC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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